Ethyl 3-bromo-2-oxocyclopentanecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c1-2-12-8(11)5-3-4-6(9)7(5)10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQZTFCNIZYCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification and Structural Features Within Halogenated Cyclopentanone Derivatives
In this specific molecule, the bromine atom is attached to a carbon atom that is alpha to the ketone and beta to the ester group. This arrangement is crucial to its reactivity. Halogenated organic compounds are broadly categorized based on the halogen present (fluoro, chloro, bromo, iodo derivatives) and the hybridization of the carbon atom bearing the halogen. oregonstate.educhemsrc.comrsc.org In the case of ethyl 3-bromo-2-oxocyclopentanecarboxylate, the bromine is attached to an sp³-hybridized carbon atom within the cyclopentane (B165970) ring.
The presence of the electron-withdrawing bromine atom and the carbonyl group of the ketone significantly influences the electronic properties of the molecule, enhancing the polarity of the carbon-bromine bond and making the alpha-carbon more susceptible to nucleophilic attack. nih.gov
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Structure | Cyclopentanone (B42830) |
| Key Functional Groups | Ketone, Ester, Alkyl Halide |
| Halogen | Bromine |
| Ester Group | Ethyl Carboxylate |
| Position of Bromine | C-3 (relative to the ester carbonyl) |
| CAS Number | 42593-13-5 |
| Molecular Formula | C₈H₁₁BrO₃ |
While detailed spectroscopic data for this compound is not extensively published, the expected spectral characteristics can be inferred from its precursor, ethyl 2-oxocyclopentanecarboxylate.
Table 2: Physicochemical Properties of the Precursor, Ethyl 2-oxocyclopentanecarboxylate
| Property | Value |
| CAS Number | 611-10-9 chemicalbook.com |
| Molecular Formula | C₈H₁₂O₃ chemicalbook.com |
| Molecular Weight | 156.18 g/mol chemicalbook.com |
| Boiling Point | 102-104 °C at 11 mmHg |
| Density | 1.054 g/mL at 25 °C |
| Appearance | Clear colorless to pale yellow liquid nih.govchemicalbook.com |
Foundational Role of β Ketoesters in Advanced Synthetic Methodologies
β-Ketoesters are a cornerstone of modern organic synthesis due to their versatile reactivity. The presence of two carbonyl groups separated by a methylene (B1212753) group confers unique properties that are exploited in a multitude of synthetic transformations.
The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic. This allows for the easy formation of a stabilized enolate ion upon treatment with a base. This enolate is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations and condensations.
Furthermore, the ester group in β-ketoesters can be hydrolyzed and subsequently decarboxylated, providing a route to ketones. This sequence is a powerful tool for the construction of complex molecular frameworks. The general reactivity of β-ketoesters makes them invaluable intermediates in the synthesis of natural products, pharmaceuticals, and other fine chemicals. chemicalbook.com For instance, ethyl 2-oxocyclopentanecarboxylate has been utilized in the stereoselective synthesis of spiro compounds and in the synthesis of tanikolide. chemicalbook.com
Strategic Applications of Ethyl 3 Bromo 2 Oxocyclopentanecarboxylate in Complex Organic Synthesis
Intermediacy in Agrochemical and Specialty Chemical Synthesis
The structural motifs present in Ethyl 3-bromo-2-oxocyclopentanecarboxylate are relevant not only in pharmaceuticals but also in the fields of agrochemicals and specialty materials. Cyclopentanone (B42830) itself is a known precursor to the pesticide pencycuron. wikipedia.org The dense functionalization of this compound makes it a candidate for constructing more complex agrochemical agents where a substituted cyclic core is required for efficacy. Its ability to undergo a variety of chemical transformations also positions it as a useful intermediate for producing fine chemicals and specialized organic materials where precise molecular architecture is essential.
Enabling Syntheses of Natural Products and their Analogues
The total synthesis of natural products is a significant driver of innovation in organic chemistry. This compound and its derivatives serve as key starting materials for accessing the complex structures of these biologically active compounds.
A prominent example of the strategic use of this chemical family is in the total synthesis of (+)-Tanikolide, a toxic and antifungal δ-lactone isolated from marine cyanobacteria. rsc.orgresearchgate.net Published synthetic routes explicitly identify the parent compound, Ethyl 2-oxocyclopentanecarboxylate, as a key starting material for this natural product. chemicalbook.comscientificlabs.co.uk The synthesis begins with this readily available cyclopentanone derivative, which is then elaborated through several steps to construct the final lactone structure.
Furthermore, the compound is a valuable precursor for creating analogs of other complex natural products. Uhle's ketone, for instance, is a critical intermediate in the synthesis of a variety of ergot family indole (B1671886) alkaloids. researchgate.net While the synthesis of Uhle's ketone itself typically starts from indole derivatives, the functionalized cyclopentanone ring of this compound provides a powerful tool for building novel, fused polycyclic systems that can be considered analogs or mimics of these intricate alkaloid structures.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 2-oxocyclopentanecarboxylate |
| Tanikolide |
| Uhle's Ketone |
Stereoselective Synthesis of Fused Polycyclic Systems (e.g., (±)-cis,cis-spiro[4.4]nonane-1,6-diol, angularly fused cyclopentanoids)
This compound is a versatile building block in the stereoselective synthesis of complex fused polycyclic systems. Its inherent functionalities—a ketone, an ester, and a bromine atom on a five-membered ring—provide multiple reaction sites for controlled carbon-carbon bond formation and subsequent cyclizations. This is particularly evident in the construction of spirocyclic and angularly fused cyclopentanoid frameworks.
In the realm of angularly fused cyclopentanoids, which are core structures in many natural products, β-keto esters are valuable starting materials. nih.govorganic-chemistry.org this compound serves as a potent precursor for these systems. The α-bromo-β-keto ester moiety can undergo a variety of transformations, including intramolecular alkylations and rearrangements, to generate the characteristic fused five-membered ring systems. For instance, after an initial intermolecular reaction to build a side chain, the bromine atom can facilitate a subsequent intramolecular cyclization onto the cyclopentanone ring, leading to the formation of an angularly fused system. The synthesis of such highly congested and stereochemically complex 6-5-5-5 tetracyclic systems, often found in natural products, presents a significant synthetic challenge that can be addressed using versatile building blocks like this compound. nih.gov
The following table summarizes the key synthetic strategies where this compound is a potential key reactant.
| Target System | Synthetic Strategy | Role of this compound |
| Spiro[4.4]nonane derivatives | Sequential alkylation and cyclization | Precursor providing the initial cyclopentane (B165970) ring; bromine acts as a handle for stereocontrol or further functionalization. |
| Angularly fused cyclopentanoids | Intramolecular alkylation/cyclization | Provides the cyclopentanone core; the bromo-substituent facilitates the key ring-closing step to form the fused system. |
Role in Advanced Catalytic Transformations (e.g., Phosphine Catalysis in Desymmetrization)
This compound and its derivatives are suitable substrates for advanced catalytic transformations, particularly in the field of asymmetric synthesis. One such application is in the desymmetrization of prochiral cyclic compounds, a powerful strategy for accessing enantiomerically enriched molecules. Phosphine catalysis has emerged as a robust tool for such transformations. rsc.org
The desymmetrization of cyclic ketones and their derivatives often relies on the enantioselective reaction of a prochiral substrate with a nucleophile or electrophile, catalyzed by a chiral catalyst. Phosphine-catalyzed enantioselective [3+2] cyclizations on cyclic enones, for instance, have been shown to proceed with high diastereoselectivity and enantioselectivity, affording spirocyclic compounds with excellent stereochemical control. rsc.org
While direct examples employing this compound in phosphine-catalyzed desymmetrization are not extensively documented, its structure lends itself to such applications. For example, transformation of the ketone to an enone would generate a prochiral substrate amenable to phosphine-catalyzed reactions. The presence of the bromo substituent could influence the electronic properties of the enone system and potentially enhance the stereoselectivity of the catalytic process. Furthermore, desymmetrization approaches have been successfully applied to various cyclic ketones and P-heterocyclic analogs, demonstrating the broad utility of this strategy. nih.gov
The following table outlines a potential phosphine-catalyzed desymmetrization reaction involving a derivative of this compound.
| Reaction Type | Substrate | Catalyst | Product Type |
| Desymmetrization | Prochiral derivative of this compound | Chiral Phosphine | Enantiomerically enriched functionalized cyclopentane |
This approach highlights the potential of this compound as a scaffold for the development of new asymmetric methodologies, leveraging the power of modern organocatalysis to construct chiral molecules of significant complexity.
Characterization and Analytical Methodologies for Reaction Monitoring and Product Analysis
Spectroscopic Techniques for Structural Assignment (NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the unambiguous structural elucidation of Ethyl 3-bromo-2-oxocyclopentanecarboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the connectivity of atoms.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The presence of the electronegative bromine atom and the carbonyl and ester functional groups significantly influences the chemical shifts of adjacent protons, pushing them downfield. The proton on the carbon bearing the bromine atom (C-3) is expected to appear as a distinct multiplet at a lower field compared to its non-brominated analogue.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbons (C=O) of the ketone and ester groups are the most deshielded, appearing at the lowest field positions in the spectrum (typically >160 ppm). libretexts.org The carbon atom attached to the bromine (C-Br) also experiences a significant downfield shift due to the halogen's inductive effect.
Expected NMR Data for this compound
The following data is predictive and based on established chemical shift principles and comparison with analogous structures like Ethyl 2-oxocyclopentanecarboxylate.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Ester -CH₂- | ~4.2 (quartet) | ~61 | Influenced by the adjacent oxygen atom. |
| Ester -CH₃ | ~1.3 (triplet) | ~14 | Typical range for an ethyl ester methyl group. |
| C1-H | ~3.5 (multiplet) | ~55 | Alpha to both the ester and ketone carbonyls. |
| C3-H | ~4.5-4.8 (multiplet) | ~45-50 | Significantly deshielded by the attached bromine atom. |
| C4-H₂ | ~2.2-2.6 (multiplet) | ~30-35 | Protons adjacent to the C-Br carbon. |
| C5-H₂ | ~2.0-2.4 (multiplet) | ~20-25 | Protons on the remaining methylene (B1212753) group in the ring. |
| C=O (Ketone) | N/A | ~200-210 | Characteristic chemical shift for a cyclopentanone (B42830) carbonyl. libretexts.org |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov
Electron Ionization (EI) is a common technique that can cause fragmentation of the molecule. Analyzing these fragments helps to confirm the structure. Expected fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the entire ethoxycarbonyl group (-COOCH₂CH₃), and the bromine atom (-Br).
Table 2: Expected Mass Spectrometry Fragments
| Fragment | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (⁷⁹Br) | ~234 |
| [M+2]⁺ | Molecular Ion (⁸¹Br) | ~236 |
| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group | ~189 / 191 |
| [M - COOCH₂CH₃]⁺ | Loss of the ethoxycarbonyl group | ~161 / 163 |
Chromatographic Methods for Purity Assessment and Isolation (GC, HPLC, TLC)
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents. These methods are used for both qualitative analysis (purity assessment) and preparative isolation.
Gas Chromatography (GC)
Gas chromatography is a suitable method for analyzing volatile and thermally stable compounds like this compound. It is primarily used to assess the purity of a sample. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of components in a mixture.
Table 3: Typical Gas Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | Mid-polarity capillary column (e.g., 5% phenyl polysiloxane) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial temp ~100 °C, ramp to ~280 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis and purification of β-keto esters. However, these compounds can present a challenge due to keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the keto and enol forms. This can lead to broad or split peaks in reversed-phase HPLC. chromforum.org To overcome this, method adjustments such as using an acidic mobile phase to speed up the interconversion, increasing the column temperature, or employing specialized mixed-mode columns may be necessary. chromforum.org
Table 4: General High-Performance Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 or Mixed-Mode Column |
| Mobile Phase | Gradient of Water (often with 0.1% formic acid) and Acetonitrile or Methanol |
| Detector | UV Detector (monitoring ~210 nm and ~254 nm) or Mass Spectrometer (MS) sielc.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient to elevated (e.g., 40 °C) to improve peak shape chromforum.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, simple, and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification by column chromatography. rsc.org The compound is spotted on a silica (B1680970) gel plate, which is then developed in a solvent system. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase. Due to the presence of the polar ester and ketone groups, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is typically effective. researchgate.net The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.
Computational and Theoretical Chemistry Studies of Ethyl 3 Bromo 2 Oxocyclopentanecarboxylate
Quantum Mechanical Investigations of Reactivity and Selectivity
Quantum mechanical (QM) methods are powerful tools for elucidating the intricate details of chemical reactivity and selectivity. For a molecule like Ethyl 3-bromo-2-oxocyclopentanecarboxylate, QM calculations, particularly those based on Density Functional Theory (DFT), can provide deep insights into its electronic structure and how this governs its chemical behavior. These investigations are crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations.
One of the key aspects of reactivity for β-keto esters is the acidity of the α-proton and the subsequent behavior of the resulting enolate. QM calculations can precisely determine properties like proton affinities and atomic charges, which are direct indicators of reactivity. The presence of an electron-withdrawing bromine atom at the 3-position is expected to significantly influence the electron distribution around the cyclopentanone (B42830) ring, affecting both the ketone and ester functionalities.
Computational studies on similar β-keto esters have shown that the distribution of electron density is a key factor in determining the sites of nucleophilic or electrophilic attack. mdpi.comnih.gov For this compound, theoretical calculations would likely focus on mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions. The carbonyl carbon of the ketone is expected to be a primary electrophilic site, with its reactivity modulated by the adjacent bromo and ester groups.
Furthermore, QM methods can be used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors, such as chemical hardness, softness, and the electrophilicity index, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). A lower HOMO-LUMO gap generally implies higher reactivity. In the case of our target molecule, the bromine substituent is expected to lower the LUMO energy, thereby increasing its electrophilicity.
Table 1: Illustrative Quantum Mechanical Descriptors for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
| Electrophilicity Index (ω) | 2.9 eV | Quantifies the electrophilic character of the molecule. |
Note: These values are representative and based on typical DFT calculations for similar organic molecules.
Molecular Modeling of Transition States and Reaction Pathways
Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS), the highest energy point along the reaction coordinate. Molecular modeling is an indispensable tool for locating and analyzing these fleeting structures, providing a roadmap for the reaction pathway. For this compound, such studies would be vital for predicting its behavior in various reactions, such as enolization, substitution, and cycloaddition.
For instance, in a base-catalyzed enolization, computational models can map out the potential energy surface for the abstraction of the α-proton. This would involve calculating the structure and energy of the transition state where the base is interacting with the proton. The calculated activation energy for this step provides a direct measure of the reaction rate. Recent advances in computational modeling, including machine learning approaches, are making the prediction of transition state structures faster and more accessible. mit.edu
Another important reaction pathway for this molecule is nucleophilic substitution at the bromine-bearing carbon. Theoretical studies on the SN2 reactivity of halogenated pollutants demonstrate the power of computational methods in elucidating these mechanisms. stanford.edu For this compound, a computational study would model the approach of a nucleophile to the C-Br bond, calculating the energy profile of the reaction and the structure of the pentavalent transition state. Such calculations can also help to understand the stereochemical outcome of the reaction.
DFT calculations are also employed to investigate more complex, multi-step reactions. For example, in reactions involving α-halo ketones, computational studies can help to distinguish between different possible mechanistic pathways. acs.org By comparing the activation barriers of competing pathways, the most likely mechanism can be identified.
Table 2: Illustrative Calculated Activation Energies for Key Reactions
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Significance |
| Base-catalyzed Enolization | [Molecule···Base-H]‡ | 15 | Indicates the kinetic barrier to forming the enolate. |
| SN2 with a Nucleophile | [Nu···C-Br···Molecule]‡ | 22 | Determines the rate of nucleophilic substitution at the C-Br bond. |
| Keto-Enol Tautomerization | Intramolecular H-transfer TS | 35 | Reflects the stability of the keto form relative to the enol. |
Note: These are hypothetical but realistic activation energies for illustrative purposes.
Prediction of Conformational Preferences and Electronic Properties
The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and biological activity. For cyclic molecules like this compound, the five-membered ring is not planar but exists in puckered conformations to relieve ring strain. The most common conformations for a cyclopentane (B165970) ring are the "envelope" and "half-chair" forms. Computational chemistry provides a powerful means to predict the relative stabilities of these conformers and the energy barriers between them.
In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. In the half-chair conformation, three atoms are in a plane, with the other two displaced on opposite sides of the plane. The presence of substituents on the ring will influence the conformational equilibrium. For this compound, the bulky ethyl carboxylate and bromo groups will have preferred positions in the different conformers to minimize steric interactions. Theoretical calculations would involve a systematic conformational search to identify all low-energy structures and then use higher-level QM methods to accurately determine their relative energies.
Electronic properties, such as the distribution of charge and the nature of the molecular orbitals, are also intimately linked to the molecule's conformation. DFT studies can provide detailed information on these properties for each stable conformer. mdpi.comnih.gov For example, the orientation of the C-Br bond relative to the carbonyl group will affect the molecule's dipole moment and the accessibility of the LUMO for nucleophilic attack.
Table 3: Predicted Conformational and Electronic Properties
| Property | Conformer 1 (Envelope) | Conformer 2 (Half-Chair) | Significance |
| Relative Energy (kcal/mol) | 0.0 | 1.2 | Indicates the relative population of each conformer at equilibrium. |
| Dihedral Angle (Br-C-C=O) | 30° | 15° | Influences the stereoelectronic effects and reactivity. |
| Calculated Dipole Moment (D) | 3.4 | 3.6 | Affects intermolecular interactions and solubility. |
| HOMO Distribution | Primarily on the C=C of the enol form | Primarily on the C=C of the enol form | Identifies the most likely sites for electrophilic attack. |
| LUMO Distribution | Primarily on the C=O and C-Br bonds | Primarily on the C=O and C-Br bonds | Identifies the most likely sites for nucleophilic attack. |
Note: The values in this table are illustrative, based on general principles of conformational analysis and electronic structure theory for substituted cyclopentanones.
Future Perspectives and Emerging Research Avenues
Sustainable Synthetic Methodologies for Halogenated Cyclopentanones
The principles of green chemistry are increasingly guiding the development of new synthetic routes, with a focus on sustainability, atom economy, and reduced environmental impact. researchgate.net For halogenated cyclopentanones like Ethyl 3-bromo-2-oxocyclopentanecarboxylate, future research is geared towards developing more eco-friendly synthetic methods.
One promising area is the advancement of metal-free synthesis. For instance, a metal-free approach for creating cyclopentenones utilizes a thiolate-initiated reaction that proceeds through a halogen-stabilized carbanion. researchgate.net This method is noted for its mild conditions and tolerance of various functional groups, offering a sustainable alternative to transition-metal-catalyzed reactions. researchgate.net Another avenue involves the use of renewable feedstocks. The conversion of biomass-derived platform chemicals, such as furfural, into cyclopentanone (B42830) (CPO) is an area of active research. rsc.org Developing efficient bimetallic catalyst systems that operate under low hydrogen pressure could make the production of cyclopentanone precursors more sustainable. rsc.org
Furthermore, continuous flow processing technologies represent a significant step towards enhancing the sustainability and efficiency of producing key building blocks. durham.ac.uk A flow-based multistep process has been successfully developed for a highly functionalized cyclopentenone, demonstrating the potential for automated and scalable synthesis from readily available starting materials like D-glucono-1,5-lactone, a derivative of glucose. durham.ac.uk Adapting such flow technologies for the synthesis and halogenation of cyclopentanone scaffolds could lead to safer, more efficient, and sustainable production pathways.
Table 1: Emerging Sustainable Synthesis Strategies
| Research Avenue | Key Features | Potential Advantages |
|---|---|---|
| Metal-Free Catalysis | Avoids transition metals; often proceeds under mild conditions. researchgate.net | Reduced toxicity, lower cost, simplified purification. |
| Renewable Feedstocks | Utilizes biomass-derived materials like furfural. rsc.org | Decreased reliance on fossil fuels, improved sustainability. researchgate.net |
| Continuous Flow Synthesis | Automated, integrated workflow with in-line processing. durham.ac.uk | Enhanced safety, scalability, and productivity. durham.ac.uk |
| Electrocatalysis | Employs electricity to drive chemical transformations. researchgate.net | High tunability, potential for low-carbon production pathways. researchgate.net |
Chemo- and Regioselective Transformations of Polyfunctional Substrates
This compound is a polyfunctional substrate, containing multiple reactive sites. A significant challenge and opportunity in its application lie in controlling the chemo- and regioselectivity of its reactions. This involves directing a reagent to react with a specific functional group at a particular position, avoiding unwanted side reactions.
Research into the transformations of other polyfunctional molecules, such as 1,2,4-triketone analogs, provides valuable insights. nih.govmdpi.com Studies show that the chemo- and regioselectivity of reactions can be precisely controlled by tuning reaction conditions like temperature and the presence of acid catalysts. nih.govsemanticscholar.org The electronic nature of substituents and steric factors also play a crucial role in determining which carbonyl group is preferentially attacked by a nucleophile. mdpi.comsemanticscholar.org
Applying these principles to this compound could enable selective transformations at the ketone, the ester, or the carbon-bromine bond. For example, by carefully selecting reagents and conditions, one could achieve:
Nucleophilic substitution at the bromine-bearing carbon.
1,2-addition to the ketone carbonyl group.
Reactions involving the ester , such as hydrolysis or transesterification.
Enolate formation and subsequent alkylation or condensation reactions.
The ability to control these transformations is critical for using this compound as a building block in the synthesis of complex target molecules, allowing for the construction of diverse heterocyclic scaffolds and other intricate structures. mdpi.comresearchgate.net
Catalytic Asymmetric Synthesis Utilizing this compound
The synthesis of chiral, enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral cyclopentenones and cyclopentanones are key intermediates in the synthesis of many bioactive molecules, including prostaglandins. acs.org Future research will likely focus on developing catalytic asymmetric methods that use substrates like this compound to generate products with high enantioselectivity.
One powerful strategy is the use of multicatalytic cascade reactions, where multiple catalysts operate in a single pot to perform sequential transformations. nih.gov For example, a combination of a secondary amine catalyst and an N-heterocyclic carbene (NHC) catalyst has been used in a formal [3+2] reaction to produce densely functionalized cyclopentanones with high enantioselectivity. nih.govacs.org This one-pot process allows for the rapid construction of molecules with multiple contiguous stereocenters from simple starting materials. nih.gov
Adapting such multicatalytic systems to reactions involving this compound could provide asymmetric access to a wide range of complex chiral building blocks. Organocatalysis, using novel bifunctional catalysts derived from sources like cinchona alkaloids, also presents a promising avenue for achieving high enantioselectivity in reactions such as asymmetric cyclopropanation. rsc.org The development of these methods would significantly enhance the value of this compound as a precursor for stereochemically defined targets.
Table 2: Catalytic Asymmetric Strategies
| Catalytic System | Reaction Type | Outcome |
|---|---|---|
| Multicatalysis (Amine + NHC) | Cascade Michael addition / Benzoin reaction. nih.gov | Densely functionalized cyclopentanones with high enantioselectivity. nih.gov |
| Organocatalysis (Cinchona Alkaloids) | Asymmetric cyclopropanation. rsc.org | Highly functionalized cyclopropanes with high enantioselectivity. rsc.org |
| Enzymatic Resolution | Lipase-catalyzed acylation. acs.org | Separation of enantiomers of hydroxylated cyclopentenones. acs.org |
Exploration of Novel Biological and Material Science Applications Beyond Current Scope
While this compound is primarily valued as a synthetic intermediate, its inherent functionality suggests potential for direct applications in biology and material science. smolecule.comontosight.ai Future research is expected to explore these novel avenues.
In the realm of biological applications , the cyclopentanone core is a feature of many bioactive natural products, including prostaglandins. acs.org The compound could serve as a scaffold for generating libraries of novel small molecules for drug discovery screening. The three distinct functional groups offer handles for diversification, allowing chemists to systematically modify the structure to probe interactions with biological targets. It could be a precursor for synthesizing carbocyclic nucleosides, a class of compounds known for their antiviral and anticancer activities. acs.org
In material science , the reactivity of the compound could be harnessed to create new polymers or functional materials. For instance:
The bromo- and keto-functionalities could be used as points for polymerization or cross-linking.
The molecule could be grafted onto surfaces to modify their properties, introducing specific functionalities for applications in sensing or catalysis.
Its use in the production of fine chemicals and specialty materials remains an area with potential for growth. smolecule.com
The exploration of these applications will depend on a deeper understanding of the compound's reactivity and the development of selective transformations as outlined in the preceding sections.
Q & A
Q. What are the established synthetic routes for Ethyl 3-bromo-2-oxocyclopentanecarboxylate, and how are reaction conditions optimized?
this compound is synthesized via direct bromination of its precursor, ethyl 2-oxocyclopentanecarboxylate, using brominating agents like molecular bromine or N-bromosuccinimide (NBS). A key method involves reacting mthis compound with anilines under argon in acetonitrile at 80°C for 16 hours, yielding γ-anilino-β-ketoesters after purification by column chromatography . Optimization focuses on temperature control, stoichiometric ratios, and inert atmosphere to minimize side reactions.
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Solvent | Acetonitrile | 57% |
| Temperature | 80°C | - |
| Reaction Time | 16 hours | - |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key peaks include:
- ¹H NMR (CDCl₃): δ 4.21 (m, 1H, cyclopentane), 1.26 (t, 3H, ethyl group) .
- ¹³C NMR (CDCl₃): δ 173.8 (ester carbonyl), 79.2 (cyclopentanone carbonyl) . Mass spectrometry (ESI or HRMS) confirms molecular weight and fragmentation patterns (e.g., m/z 388.1 [M+H]⁺ ).
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile intermediate for synthesizing γ-anilino-β-ketoesters via direct amination with anilines . The bromine substituent facilitates nucleophilic substitution, enabling access to bioactive molecules like conformationally constrained enzyme inhibitors.
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in substitution reactions?
The bromine atom at position 3 acts as a leaving group, enabling SN₂ or SN₁ mechanisms depending on solvent polarity and nucleophile strength. Steric hindrance from the cyclopentanone ring directs nucleophilic attack to the less hindered β-position, as observed in reactions with anilines . Computational studies (e.g., DFT) can model transition states to predict regiochemical outcomes.
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies in yields often arise from incomplete mixing, thermal gradients, or impurities. Mitigation strategies include:
- In-situ monitoring: Use FT-IR or HPLC to track intermediate formation.
- Purification refinement: Optimize column chromatography gradients (e.g., hexane/ethyl acetate ratios ).
- Reagent quality: Ensure anhydrous conditions and high-purity brominating agents to avoid side reactions.
Q. How can X-ray crystallography validate the stereochemical configuration of derivatives?
Single-crystal X-ray diffraction (employing SHELXL ) resolves absolute configurations. For example, derivatives like ethyl 4-(3-bromo-2-thienyl)-2-oxocyclohexene carboxylate (space group P2₁/c) confirm stereochemistry through anisotropic displacement parameters and hydrogen bonding networks .
Methodological Guidance
Handling Sensitive Functional Groups:
- Cyclopentanone Stability: Avoid prolonged exposure to strong bases, which may induce ring-opening.
- Bromine Reactivity: Store under inert gas to prevent oxidation or hydrolysis.
Data Contradiction Analysis Example:
If NMR spectra show unexpected peaks, compare with computational predictions (e.g., ChemDraw or Gaussian) or repeat under controlled deuterated solvents to exclude solvent artifacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
